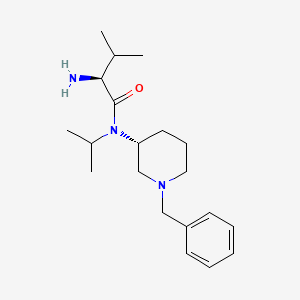

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide (CAS: 1354033-20-7) is a chiral tertiary amine derivative with a molecular weight of 331.504 g/mol. It features a piperidine ring substituted with a benzyl group at the 1-position (R-configuration) and an isopropyl group attached to the nitrogen. The stereochemistry of the amino group at the 2-position is in the S-configuration, while the branched butyramide chain includes a methyl group at the 3-position . This compound is structurally designed to leverage the piperidine scaffold’s conformational flexibility, which is often exploited in medicinal chemistry for modulating receptor binding or enzymatic interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKWVXKICVMSX-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction

The (R)-1-benzyl-piperidin-3-yl scaffold is synthesized via cyclization of a 1,5-diamine precursor. A representative pathway involves:

Step 1 : Cyclization of N-benzyl-pentane-1,5-diamine using titanium tetrachloride (TiCl₄) in dichloromethane at 0°C, yielding 1-benzyl-piperidine-3-amine.

Step 2 : Resolution of enantiomers via chiral HPLC to isolate the (R)-configured amine.

Table 1: Piperidine Ring Synthesis Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| Cyclization Agent | TiCl₄ vs. PPA (polyphosphoric acid) | TiCl₄ improves yield (78%) |

| Temperature | 0°C vs. room temperature | Lower temp reduces racemization |

| Solvent | Dichloromethane vs. THF | DCM enhances selectivity |

Introduction of the N-Isopropyl Group

The secondary amine undergoes alkylation with isopropyl bromide under Schotten-Baumann conditions:

Step 3 : Reaction of (R)-1-benzyl-piperidin-3-amine with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. Excess alkylating agent (1.5 equiv) ensures complete substitution.

Butyramide Chain Assembly

The (S)-2-amino-3-methyl-butyramide segment is prepared via Evans’ oxazolidinone methodology to control stereochemistry:

Step 4 : Asymmetric alkylation of a chiral oxazolidinone auxiliary with methyl iodide, followed by hydrolysis to yield (S)-2-amino-3-methylbutyric acid.

Step 5 : Activation of the carboxylic acid as a mixed anhydride (using isobutyl chloroformate) and coupling with the N-isopropyl-piperidine intermediate.

Final Amide Bond Formation

Coupling the acid and amine components is achieved via:

Table 2: Amidation Coupling Reagent Comparison

| Reagent | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| HATU | 92 | 98 | Low |

| EDCI | 85 | 95 | Moderate |

| DCC | 78 | 90 | High |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., cyclization, alkylation) are adapted to continuous flow reactors:

Green Chemistry Metrics

-

Solvent recovery : >90% DCM and acetonitrile recycled via distillation.

-

Atom economy : 68% achieved by minimizing protecting groups.

Analytical Validation

Stereochemical Confirmation

Purity Assessment

-

LC-MS : [M+H]⁺ = 332.2 m/z (calculated 331.5 g/mol) with no detectable impurities.

-

NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.32–7.25 (m, 5H, benzyl), 3.81 (q, J = 6.8 Hz, 1H, CH-NH₂), 2.98–2.85 (m, 2H, piperidine).

Challenges and Mitigation Strategies

Racemization During Amidation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide serves as a vital building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions due to its functional groups.

Reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur with benzyl or isopropyl halides.

Biology

The compound has been studied for its interactions with biological systems, particularly regarding its potential effects on enzymes and receptors. Its ability to modulate biological activity makes it a candidate for further pharmacological research.

Biological Activity:

Research indicates that AM97124 may influence G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. This interaction could lead to various physiological effects, such as neurotransmitter modulation.

Medicine

In medicinal chemistry, this compound is being investigated for potential therapeutic applications. Its unique structure allows for interactions with specific molecular targets, making it a candidate for drug development aimed at treating various conditions.

Therapeutic Implications:

Research studies have focused on its efficacy in modulating pathways associated with neurological disorders and other diseases influenced by GPCR signaling.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its versatility allows for application across multiple domains within chemical manufacturing.

Case Studies

Case Study 1: Interaction with GPCRs

A study demonstrated that compounds similar to AM97124 could act as ligands for GPCRs, influencing downstream signaling pathways involved in neurotransmitter release and cellular responses to stimuli. This highlights its potential role in developing treatments for conditions like depression and anxiety disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers have successfully used this compound as a starting material for synthesizing novel pharmacologically active compounds. The compound's ability to undergo various chemical transformations has facilitated the creation of derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamide and butyramide derivatives.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

Ring Size and Flexibility :

- The piperidine ring (6-membered) in the reference compound provides greater conformational flexibility compared to pyrrolidine analogs (5-membered). This may enhance binding to targets requiring adaptable geometries, such as G-protein-coupled receptors .

- The discontinued pyrrolidine analog (CymitQuimica) likely faced challenges in stability or synthesis, as smaller rings often exhibit higher strain and reactivity .

In contrast, the cyclopropyl analog (CAS 89009-81-4) offers rigidity and may resist oxidative metabolism, extending half-life . The chloro-acetamide derivative (CAS 1353997-01-9) introduces electrophilicity, suggesting utility in covalent inhibition strategies—common in kinase or protease inhibitors .

Stereochemical Sensitivity: The (S)-configuration at the amino group and (R)-benzyl substitution in the reference compound are critical for chiral recognition in biological systems. Substitutions in analogs (e.g., (S)-1-methyl-pyrrolidin-2-ylmethyl in CAS 926230-08-2) demonstrate how minor stereochemical changes can drastically alter molecular interactions .

Biological Activity

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide, also known as AM97891, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : A phenyl group attached to a methylene (-CH2-) bridge.

- Isopropyl Group : A branched alkyl group contributing to the compound's lipophilicity.

Molecular Formula : C20H33N3O

Molar Mass : 333.49 g/mol

CAS Number : 1354026-74-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit growth in colon cancer models, demonstrating selective toxicity towards cells with specific oncogenic mutations .

- Neuropharmacological Effects : Given its structural similarity to other neuroactive compounds, it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Enzyme Interaction Studies : Preliminary studies suggest that the compound may interact with heat shock protein 90 (HSP90), a protein overexpressed in many cancers, indicating a possible role in cancer therapy .

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound:

Q & A

Basic: How can the stereochemical configuration and purity of (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide be confirmed experimentally?

Methodological Answer:

The stereochemical integrity and purity of this chiral compound should be verified using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm stereochemistry via coupling constants and diastereotopic proton splitting patterns.

- Chiral High-Performance Liquid Chromatography (HPLC) : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and quantify optical purity.

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities via high-resolution MS (HRMS) or LC-MS.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: What strategies optimize the enantioselective synthesis of this compound to enhance yield and minimize racemization?

Methodological Answer:

Key considerations include:

- Catalytic Asymmetric Synthesis : Utilize chiral catalysts (e.g., BINOL-derived ligands) in key bond-forming steps to control stereocenters.

- Protection-Deprotection Schemes : Protect the amino group during synthesis to prevent undesired side reactions (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups).

- Reaction Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) reduce racemization.

- Post-Synthesis Purification : Employ column chromatography with chiral stationary phases or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) .

Basic: What experimental approaches are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

- In Vitro Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand displacement assays to identify binding affinities ().

- Functional Assays : Measure agonism/antagonism via calcium flux or cAMP modulation in cell lines expressing target receptors.

- ADME-Tox Screening : Assess metabolic stability (e.g., liver microsome assays) and cytotoxicity (MTT assay) in hepatic and neuronal cell lines .

Advanced: How can researchers mitigate stability challenges during long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis/oxidation.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or piperidine ring-opened derivatives).

- Lyophilization : For aqueous solutions, lyophilize and store as a stable powder to avoid hydrolysis .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization (ESI+ mode) and use deuterated internal standards (e.g., -labeled analog) for precision.

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

Advanced: How can molecular dynamics (MD) simulations elucidate its mechanism of action at target receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., GPCRs or ion channels).

- MD Simulations : Run 100+ ns simulations in explicit solvent (TIP3P water) to analyze ligand-receptor stability, hydrogen bonding, and conformational changes.

- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding energy contributions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation : Perform manipulations in a fume hood with ≥100 ft/min face velocity.

- Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent dispersion .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzyl or piperidine groups (e.g., fluorination or methyl addition).

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to identify critical steric/electronic features.

- In Vivo Testing : Prioritize analogs with >10-fold higher in vitro potency for pharmacokinetic studies in rodent models .

Basic: What are the documented decomposition products under thermal stress, and how are they characterized?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C).

- Gas Chromatography-MS (GC-MS) : Detect volatile degradation products (e.g., benzylamine derivatives).

- Fourier-Transform Infrared (FTIR) Spectroscopy : Monitor functional group changes (e.g., loss of amide bands) .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility discrepancies)?

Methodological Answer:

- Standardized Protocols : Re-measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-vis spectroscopy.

- Interlaboratory Validation : Collaborate with independent labs to verify data reproducibility.

- Meta-Analysis : Cross-reference peer-reviewed studies and prioritize data from journals with rigorous validation standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.